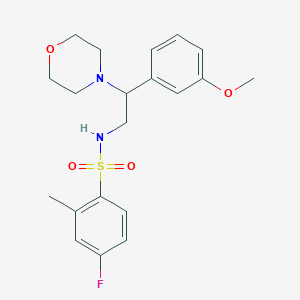
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide” is a chemical compound with the molecular formula C15H16FNO1. However, there is limited information available about this specific compound1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide”.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. However, specific information about the molecular structure of “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide” is not available in the sources I found23.Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. However, specific physical and chemical properties of “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide” are not available in the sources I found4.科学的研究の応用
Quantitative Imaging of 5-HT(1A) Receptors
The compound 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-[(18)F]fluorobenzamido] ethylpiperazine ([(18)F]p-MPPF) has demonstrated potential in quantitative imaging of 5-HT(1A) receptors in the human brain. It has shown rapid uptake in the brain, particularly in the medial temporal cortex, and has been effective in determining the binding potentials in various brain areas, correlating well with known 5-HT(1A) receptor densities. However, its affinity for 5-HT(1A) receptors in vivo is lower compared to other compounds like [carbonyl-(11)C]WAY-100635 (Passchier et al., 2000).
Solid-Phase Extraction and Measurement of Organic Fluorochemicals
Techniques for measuring trace levels of various perfluorochemicals (PFCs), such as perfluorosulfonates, perfluorocarboxylates, and perfluorosulfonamides in human serum and milk, have been developed. These methods involve automated solid-phase extraction followed by high-performance liquid chromatography-tandem mass spectrometry, useful in large epidemiologic studies to assess exposure to PFCs. Notably, several PFCs were detected in the majority of sampled individuals, indicating potential widespread exposure to these compounds (Kuklenyik et al., 2004).
Modelling PET Kinetics for Receptor Concentration Determination
Studies have focused on quantifying ligand-receptor exchanges using fluorine-18-labeled compounds in PET imaging, particularly for serotonergic 5-HT1A receptors. These studies confirm the utility of specific compounds in investigating normal and pathological systems involving the limbic network and 5-HT1A receptors, providing standard values for simplified protocols (Costes et al., 2002).
Biodistribution and Radiation Dosimetry Studies
Fluorinated compounds like 2-(18)F-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine ((18)F-fluoro-A-85380) have been studied for their biodistribution and radiation dosimetry in the context of imaging central nicotinic acetylcholine receptors (nAChRs). These studies provide critical information on the clinical tolerability, primary routes of clearance, and absorbed doses in various organs, establishing the feasibility of these compounds for imaging applications (Bottlaender et al., 2003).
Safety And Hazards
Information about the safety and hazards of a compound is crucial for handling and storage. Unfortunately, I couldn’t find any specific safety and hazard information for "4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide"5.
将来の方向性
The future directions for a compound can include potential applications in various fields such as medicine, agriculture, or industry. However, I couldn’t find any specific information on the future directions of “4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide”.
Please note that the information provided is based on the available sources and there might be more comprehensive data in specialized databases or scientific literature.
特性
IUPAC Name |
4-fluoro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O4S/c1-15-12-17(21)6-7-20(15)28(24,25)22-14-19(23-8-10-27-11-9-23)16-4-3-5-18(13-16)26-2/h3-7,12-13,19,22H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHJYSMJKMHEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2-methylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

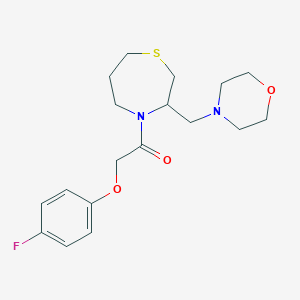
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2630069.png)
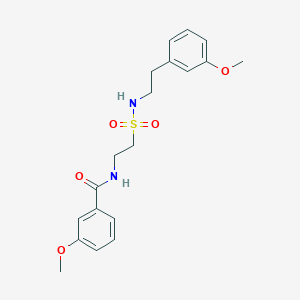
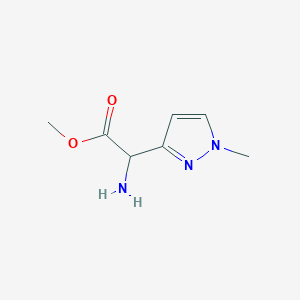
![3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B2630072.png)
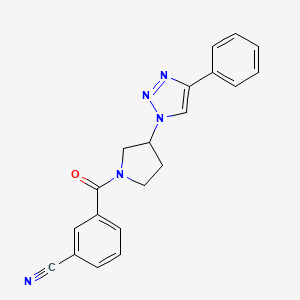
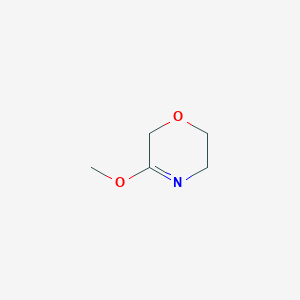

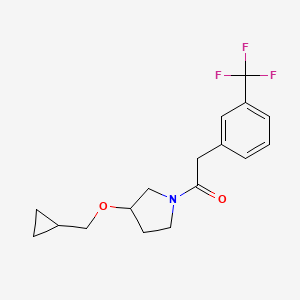

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-[(furan-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B2630084.png)
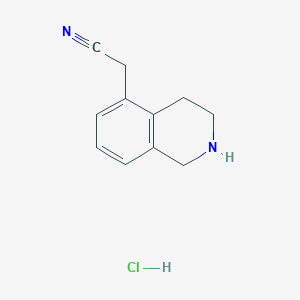
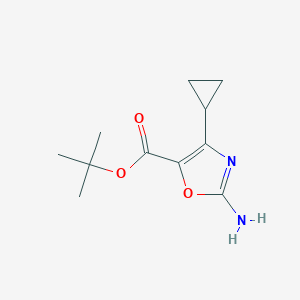
![Lithium 3-isobutyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2630089.png)